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Compound of Interest

Compound Name: 2-Ethylbenzonitrile

Cat. No.: B1295046

For researchers, scientists, and professionals in drug development, a precise understanding of
molecular structure is paramount. This guide provides a detailed spectroscopic comparison of
2-Ethylbenzonitrile and 2-Vinylbenzonitrile, highlighting the key differences in their NMR, IR,
Mass, and UV-Vis spectra. This analysis, supported by experimental data and protocols, serves
as a practical reference for the characterization of substituted benzonitriles.

The seemingly subtle difference between an ethyl and a vinyl group attached to a benzonitrile
core imparts distinct electronic and structural properties to 2-Ethylbenzonitrile and 2-
Vinylbenzonitrile. These differences are readily discernible through various spectroscopic
techniques, providing a unique fingerprint for each molecule. This guide delves into a
comparative analysis of their spectral data, offering insights into how the saturated ethyl group
versus the unsaturated vinyl group influences the spectroscopic landscape.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Ethylbenzonitrile and 2-

Vinylbenzonitrile.

Table 1: *H NMR Spectral Data (CDCls)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
2-
o 7.62 d 1H Ar-H
Ethylbenzonitrile
7.50 t 1H Ar-H
7.32 t 1H Ar-H
7.27 d 1H Ar-H
2.81 q 2H -CH2-
1.30 t 3H -CHs
2-
_ o 7.68 d 1H Ar-H
Vinylbenzonitrile
7.55 t 1H Ar-H
7.38 t 1H Ar-H
7.30 d 1H Ar-H
6.85 dd 1H =CH- (vinyl)
=CH:z (vinyl,
5.90 d 1H (viny
trans)
5.55 d 1H =CH:z (vinyl, cis)

Table 2: 13C NMR Spectral Data (CDCls)
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Compound Chemical Shift (6) ppm Assignment
2-Ethylbenzonitrile 148.9 Ar-C
133.5 Ar-CH

132.8 Ar-CH

128.9 Ar-CH

126.3 Ar-CH

1185 -C=N

112.9 Ar-C

29.8 -CHa2-

15.2 -CHs

2-Vinylbenzonitrile 1425 Ar-C
136.8 =CH- (vinyl)

133.2 Ar-CH

133.0 Ar-CH

1295 Ar-CH

127.1 Ar-CH

118.0 -C=N

116.5 =CHg2 (vinyl)

113.5 Ar-C

Table 3: Infrared (IR) Spectral Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Wavenumber (cm—?) Assignment
2-Ethylbenzonitrile 2972, 2935, 2875 C-H stretch (aliphatic)

2225 -C=N stretch

1598, 1485, 1450 C=C stretch (aromatic)

2-Vinylbenzonitrile 3080, 3020 C-H stretch (vinyl & aromatic)
2228 -C=N stretch

1625 C=C stretch (vinyl)

1595, 1480 C=C stretch (aromatic)

985, 920 =C-H bend (vinyl)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)
2-Ethylbenzonitrile 131 116 (M-15, loss of CHs)
2-Vinylbenzonitrile 129 102 (M-27, loss of HCN)

Table 5: UV-Vis Spectral Data (in Ethanol)

Compound Amax (nm) Molar Absorptivity ()
2-Ethylbenzonitrile ~225, ~274
2-Vinylbenzonitrile ~230, ~280

Spectroscopic Interpretation and Comparison

The structural dissimilarity between the ethyl and vinyl substituents manifests clearly in the
spectroscopic data.

» 'H NMR Spectroscopy: The most telling difference is in the aliphatic/vinylic region. 2-
Ethylbenzonitrile exhibits a characteristic ethyl group pattern: a quartet around 2.81 ppm
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for the methylene protons (-CHz-) coupled to the methyl protons, and a triplet around 1.30
ppm for the methyl protons (-CHs). In contrast, 2-vinylbenzonitrile displays a set of complex
signals in the vinylic region (5.5-7.0 ppm) corresponding to the three vinyl protons, with their
characteristic cis and trans couplings. The aromatic protons for both molecules appear in the
expected region (7.2-7.7 ppm), with subtle shifts influenced by the electronic nature of the
substituent.

13C NMR Spectroscopy: The 13C NMR spectra further confirm the structural differences. 2-
Ethylbenzonitrile shows two signals in the aliphatic region for the ethyl group carbons. 2-
Vinylbenzonitrile, on the other hand, presents two signals in the olefinic region (110-140
ppm) corresponding to the vinyl carbons. The nitrile carbon (-C=N) appears at a similar
chemical shift in both compounds, typically around 118 ppm. The aromatic carbon signals
also show slight variations due to the different electronic effects of the ethyl (weakly electron-
donating) and vinyl (electron-withdrawing and conjugating) groups.

Infrared (IR) Spectroscopy: The IR spectra of both compounds are dominated by the strong,
sharp absorption band of the nitrile group (-C=N) around 2225-2228 cm~1. The key
distinction lies in the C-H stretching region. 2-Ethylbenzonitrile displays characteristic
aliphatic C-H stretching bands just below 3000 cm~1. Conversely, 2-vinylbenzonitrile exhibits
C-H stretching absorptions for both its aromatic and vinyl protons above 3000 cm~2.
Additionally, the vinyl group in 2-vinylbenzonitrile gives rise to a C=C stretching absorption
around 1625 cm~1! and distinct out-of-plane =C-H bending vibrations (wagging) around 920
and 985 cm~1, which are absent in the spectrum of 2-ethylbenzonitrile.

Mass Spectrometry (MS): The mass spectra provide information about the molecular weight
and fragmentation patterns. The molecular ion peak for 2-Ethylbenzonitrile appears at m/z
131, and a prominent fragment at m/z 116 results from the characteristic loss of a methyl
radical (CHse) via benzylic cleavage. For 2-Vinylbenzonitrile, the molecular ion is observed at
m/z 129. A significant fragmentation pathway involves the loss of hydrogen cyanide (HCN),
leading to a fragment ion at m/z 102.

UV-Vis Spectroscopy: Both molecules exhibit ultraviolet absorption due to the Tt-electron
system of the benzonitrile core. The vinyl group in 2-vinylbenzonitrile, being in conjugation
with the aromatic ring, is expected to cause a slight bathochromic (red) shift in the absorption
maxima (Amax) compared to the ethyl group in 2-ethylbenzonitrile. This is because the
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extended conjugation lowers the energy gap between the highest occupied molecular orbital
(HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocols

The following are general protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of the
compound was dissolved in about 0.6 mL of deuterated chloroform (CDClIs) containing 0.03%
v/v tetramethylsilane (TMS) as an internal standard. The *H and 3C NMR spectra were
recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy The IR spectra were obtained using a Fourier Transform Infrared
(FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A
small amount of the neat liquid sample was placed directly on the ATR crystal, and the
spectrum was recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS) Mass spectra were acquired on a gas chromatograph-mass
spectrometer (GC-MS) system. The sample, dissolved in a volatile organic solvent, was
injected into the GC, and the separated components were introduced into the mass
spectrometer. Electron ionization (El) at 70 eV was used, and the mass analyzer scanned a
mass-to-charge ratio (m/z) range of 40-300.

UV-Vis Spectroscopy A dilute solution of the compound was prepared in a UV-grade solvent
such as ethanol. The UV-Vis absorption spectrum was recorded using a dual-beam
spectrophotometer, scanning a wavelength range from 200 to 400 nm. The solvent was used
as a reference.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic
analysis of 2-Ethylbenzonitrile and 2-Vinylbenzonitrile.
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Caption: Workflow for the comparative spectroscopic analysis.

This comprehensive guide demonstrates how a multi-technique spectroscopic approach can
effectively differentiate between two closely related isomers. The distinct spectral signatures of
2-Ethylbenzonitrile and 2-Vinylbenzonitrile, arising from the electronic and structural effects of
their respective substituents, provide a clear and objective basis for their identification and
characterization.

 To cite this document: BenchChem. [A Spectroscopic Duel: Unmasking the Structural
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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